1-METHYL-3-({4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Description
1-METHYL-3-({4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole core with various functional groups that enhance its chemical and biological activities.
Properties
IUPAC Name |
1-methyl-3-[4-(1-methylpyrazol-4-yl)sulfonylpiperazine-1-carbonyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O5S/c1-17-8-10(7-15-17)26(24,25)20-5-3-19(4-6-20)13(21)12-11(14(22)23)9-18(2)16-12/h7-9H,3-6H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWFLWWFPJYZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN(C=C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-METHYL-3-({4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is typically carried out under mild conditions with a silver catalyst, offering high yields and functional group tolerance.
For industrial production, the synthesis may involve the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine or other oxidizing agents . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
1-METHYL-3-({4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-METHYL-3-({4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity . Additionally, the pyrazole core can interact with various receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
1-Methyl-4-nitro-1H-pyrazole: Known for its use in the synthesis of more complex heterocycles.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Used as an intermediate in organic synthesis.
3-(1-Methyl-1H-pyrazol-5-yl)phenylboronic acid: Utilized in Suzuki coupling reactions for the formation of biaryl compounds.
Compared to these compounds, 1-METHYL-3-({4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its combination of functional groups, which enhances its reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
